2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide
Description
This compound features a benzo[d][1,3]dioxol (benzodioxole) moiety linked to an isoxazole ring, which is further connected via an acetamide bridge to a 4,5-dihydrothiazole group. The benzodioxole and isoxazole components are known for their roles in enhancing metabolic stability and bioactivity in medicinal chemistry .
Propriétés
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-14(17-15-16-3-4-23-15)7-10-6-12(22-18-10)9-1-2-11-13(5-9)21-8-20-11/h1-2,5-6H,3-4,7-8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJNOBRRJRYZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key Observations :
- The target compound’s dihydrothiazole group distinguishes it from fully unsaturated thiazoles (e.g., Compound 4), which may influence conformational flexibility and solubility .
- Compound 102a’s pyrazole-thiazole scaffold demonstrates higher anticancer activity (IC₅₀ = 1.2 µM against HCT-116 cells), suggesting that hybrid heterocycles enhance bioactivity .
- Synthesis of the target compound likely requires specialized coupling reagents, whereas analogs like 8a are synthesized via straightforward cyclocondensation .
Physicochemical Properties
Spectral data and calculated properties highlight critical differences:
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s lower LogP (2.1) compared to analogs (3.5–3.8) suggests improved aqueous solubility due to the dihydrothiazole’s partial saturation .
- IR and NMR data confirm the presence of amide and aromatic functionalities across all compounds, with shifts reflecting electronic differences in substituents .
Key Observations :
- The benzodioxole moiety is consistently associated with enhanced bioactivity, likely due to improved membrane permeability and metabolic stability .
- Thiazole-containing analogs (e.g., Compound 5d) show COX-2 selectivity, suggesting that the target compound’s dihydrothiazole group could modulate enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
